molecular formula C50H46CaF2N2O8 B1663618 匹伐他汀 CAS No. 147511-69-1

匹伐他汀

货号: B1663618
CAS 编号: 147511-69-1
分子量: 881.0 g/mol
InChI 键: RHGYHLPFVJEAOC-FFNUKLMVSA-L
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

安全和危害

Pitavastatin can cause skin irritation, serious eye irritation, respiratory irritation, and is suspected of causing cancer . It can sometimes cause myopathy, which is muscle pain and weakness, and even rhabdomyolysis, a severe muscle breakdown leading to kidney failure .

未来方向

Pitavastatin is used along with a healthy diet and other lifestyle changes to improve cholesterol levels and heart health . By improving cholesterol levels, this drug can help slow the development of heart disease and reduce the risk of a heart attack or stroke .

生化分析

Biochemical Properties

Pitavastatin interacts with several biomolecules, primarily the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, a crucial step in the production of several compounds involved in lipid metabolism and transport, including cholesterol, low-density lipoprotein (LDL), and very low-density lipoprotein (VLDL) . By competitively inhibiting HMG-CoA Reductase, Pitavastatin reduces abnormal cholesterol and lipid levels .

Cellular Effects

Pitavastatin has significant effects on various types of cells and cellular processes. It influences cell function by reducing the production of cholesterol within the liver, thereby lowering abnormal cholesterol and lipid levels . This reduction in cholesterol levels can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Pitavastatin exerts its effects at the molecular level primarily through its interaction with HMG-CoA Reductase . As a competitive inhibitor of this enzyme, Pitavastatin prevents the conversion of HMG-CoA to mevalonic acid, thereby inhibiting the production of cholesterol and other compounds involved in lipid metabolism and transport .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Pitavastatin have been observed to change over time. For instance, studies have shown that Pitavastatin can reduce the progression of noncalcified coronary plaque volume over a period of 24 months .

Dosage Effects in Animal Models

In animal models, the effects of Pitavastatin have been observed to vary with different dosages. For instance, a study in rats showed that ascending doses of Pitavastatin were found to attenuate parameters such as edema volume, polymorphonuclear leukocyte (PMNL) infiltration, and tissue damage .

Metabolic Pathways

Pitavastatin is involved in the mevalonate pathway, a fundamental pathway of cellular metabolism essential for cholesterol production and posttranslational protein farnesylation and geranylgeranylation . The primary metabolism pathway of Pitavastatin is glucuronidation, and it is minimally metabolized by the CYP450 enzymes CYP2C9 and CYP2C8 .

Transport and Distribution

Pitavastatin is transported and distributed within cells and tissues primarily through its interaction with solute carrier (SLC) transporters and recombinant membrane vesicles expressing several human ABC transporters .

Subcellular Localization

It is known that Pitavastatin primarily acts in the liver, where it inhibits the production of cholesterol .

化学反应分析

匹伐他汀钙会发生各种化学反应:

属性

{ "Design of the Synthesis Pathway": "The synthesis pathway for Pitavastatin involves the condensation of a pyrimidine ring with a lactone ring to form the core structure of the compound. This is followed by the addition of a fluorinated side chain and a hydrophilic moiety to enhance the drug's potency and solubility.", "Starting Materials": [ "3,5-dihydroxybenzoic acid", "2,4-dichloropyrimidine", "pivalic acid", "4-fluoro-3-hydroxy-5-phenylpentanoic acid", "triethylamine", "thionyl chloride", "dimethylformamide", "sodium hydroxide", "acetic anhydride", "tetrahydrofuran", "methanol" ], "Reaction": [ "1. Condensation of 3,5-dihydroxybenzoic acid with 2,4-dichloropyrimidine in the presence of triethylamine and thionyl chloride to form the pyrimidine-lactone intermediate.", "2. Reduction of the lactone ring using sodium hydroxide and methanol to form the corresponding diol.", "3. Protection of the diol using acetic anhydride in the presence of pyridine to form the acetyl-protected diol.", "4. Condensation of the acetyl-protected diol with pivalic acid in the presence of dimethylformamide and triethylamine to form the pivaloyloxymethyl ester intermediate.", "5. Deacetylation of the pivaloyloxymethyl ester using sodium hydroxide in the presence of tetrahydrofuran to form the corresponding acid.", "6. Addition of 4-fluoro-3-hydroxy-5-phenylpentanoic acid to the acid intermediate in the presence of dimethylformamide and triethylamine to form Pitavastatin.", "7. Purification of the final product using standard techniques such as chromatography." ] }

CAS 编号

147511-69-1

分子式

C50H46CaF2N2O8

分子量

881.0 g/mol

IUPAC 名称

calcium;(E,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate

InChI

InChI=1S/2C25H24FNO4.Ca/c2*26-17-9-7-15(8-10-17)24-20-3-1-2-4-22(20)27-25(16-5-6-16)21(24)12-11-18(28)13-19(29)14-23(30)31;/h2*1-4,7-12,16,18-19,28-29H,5-6,13-14H2,(H,30,31);/q;;+2/p-2/b2*12-11+;/t2*18-,19-;/m11./s1

InChI 键

RHGYHLPFVJEAOC-FFNUKLMVSA-L

手性 SMILES

C1C(C1)C2=NC3=CC=CC=C3C(=C2/C=C/[C@@H](O)C[C@@H](O)CC(=O)[O-])C4=CC=C(C=C4)F.C1C(C1)C2=NC3=CC=CC=C3C(=C2/C=C/[C@@H](O)C[C@@H](O)CC(=O)[O-])C4=CC=C(C=C4)F.[Ca+2]

SMILES

C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)O)O)O)C4=CC=C(C=C4)F

规范 SMILES

C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)[O-])O)O)C4=CC=C(C=C4)F.C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)[O-])O)O)C4=CC=C(C=C4)F.[Ca+2]

外观

white to pale-yellow powder

147511-69-1

Pictograms

Health Hazard

溶解度

Very slightly soluble

同义词

(E,3R,5S)-7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoic acid
itavastatin
itavastatin calcium
nisvastatin
NK 104
NK-104
P 872441
P-872441
pitavastatin
pitavastatin calcium
pitavastatin lactone

蒸汽压力

2.32X10-17 mm Hg at 25 °C (est)

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pitavastatin
Reactant of Route 2
Reactant of Route 2
Pitavastatin
Reactant of Route 3
Pitavastatin
Reactant of Route 4
Pitavastatin
Reactant of Route 5
Pitavastatin
Reactant of Route 6
Pitavastatin

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。